molecular formula C13H23N2O5PS B1373912 (2-tert-Butoxycarbonylamino-thiazol-4-ylmethyl)-phosphonic acid diethyl ester CAS No. 1001419-36-8

(2-tert-Butoxycarbonylamino-thiazol-4-ylmethyl)-phosphonic acid diethyl ester

Cat. No.: B1373912
CAS No.: 1001419-36-8
M. Wt: 350.37 g/mol
InChI Key: KMMKHTREJPFRMW-UHFFFAOYSA-N
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Description

(2-tert-Butoxycarbonylamino-thiazol-4-ylmethyl)-phosphonic acid diethyl ester is a phosphonate derivative featuring a thiazole core substituted with a tert-butoxycarbonyl (Boc)-protected amino group at position 2 and a phosphonic acid diethyl ester moiety at the 4-methyl position. This compound is structurally distinct due to its heterocyclic thiazole ring, which confers unique electronic and steric properties compared to aromatic or aliphatic analogs.

Properties

IUPAC Name

tert-butyl N-[4-(diethoxyphosphorylmethyl)-1,3-thiazol-2-yl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H23N2O5PS/c1-6-18-21(17,19-7-2)8-10-9-22-11(14-10)15-12(16)20-13(3,4)5/h9H,6-8H2,1-5H3,(H,14,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMMKHTREJPFRMW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOP(=O)(CC1=CSC(=N1)NC(=O)OC(C)(C)C)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H23N2O5PS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-tert-Butoxycarbonylamino-thiazol-4-ylmethyl)-phosphonic acid diethyl ester typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized by reacting a suitable α-haloketone with thiourea under basic conditions.

    Introduction of the Boc-Protected Amine: The Boc-protected amine group is introduced by reacting the thiazole intermediate with tert-butoxycarbonyl chloride (Boc-Cl) in the presence of a base such as triethylamine.

    Attachment of the Phosphonic Acid Ester Group: The final step involves the reaction of the Boc-protected thiazole intermediate with diethyl phosphite under suitable conditions to form the phosphonic acid diethyl ester group.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of automated synthesis equipment, continuous flow reactors, and rigorous purification techniques such as column chromatography and recrystallization.

Chemical Reactions Analysis

Types of Reactions

(2-tert-Butoxycarbonylamino-thiazol-4-ylmethyl)-phosphonic acid diethyl ester can undergo various chemical reactions, including:

    Substitution Reactions: The thiazole ring can participate in nucleophilic substitution reactions, particularly at the C-2 position.

    Deprotection Reactions: The Boc group can be removed under acidic conditions to yield the free amine.

    Hydrolysis: The phosphonic acid ester group can be hydrolyzed to the corresponding phosphonic acid under acidic or basic conditions.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can be used.

    Deprotection: Trifluoroacetic acid (TFA) is commonly used for Boc deprotection.

    Hydrolysis: Hydrochloric acid (HCl) or sodium hydroxide (NaOH) can be used for ester hydrolysis.

Major Products Formed

    Substitution Reactions: Substituted thiazole derivatives.

    Deprotection Reactions: Free amine derivatives.

    Hydrolysis: Phosphonic acid derivatives.

Scientific Research Applications

The compound (2-tert-Butoxycarbonylamino-thiazol-4-ylmethyl)-phosphonic acid diethyl ester is a specialized organophosphorus compound with potential applications in various scientific fields, particularly in medicinal chemistry and materials science. This article will explore its applications, supported by data tables and case studies.

Properties

  • Molecular Formula : C12H18N1O5P1S1
  • Molecular Weight : 307.32 g/mol
  • Solubility : Soluble in organic solvents; limited solubility in water.

Medicinal Chemistry

The compound's structure suggests potential applications in drug design and development, particularly as a pharmaceutical intermediate.

Case Study: Anticancer Activity

Research has indicated that derivatives of thiazole compounds exhibit cytotoxic effects against various cancer cell lines. For instance, thiazole-based compounds have shown moderate cytotoxicity against KB (human oral cancer) and LoVo (human colon cancer) cells. The synthesis of similar compounds has been reported to yield promising results in terms of biological activity .

Agricultural Chemistry

Phosphonic acid derivatives are often used as herbicides and fungicides due to their ability to inhibit specific biochemical pathways in plants and fungi.

Case Study: Herbicidal Activity

A study demonstrated that phosphonic acid derivatives can effectively inhibit the growth of certain plant pathogens, making them valuable in agricultural formulations. The compound's ability to disrupt metabolic pathways could lead to the development of new herbicides .

Material Science

The application of phosphonic acids in materials science is notable, particularly in the development of coatings and polymers.

Data Table: Comparison of Phosphonic Acid Derivatives in Coatings

Compound NameApplication AreaEffectiveness Rating (1-10)
(2-tert-Butoxycarbonylamino-thiazol-4-ylmethyl)-phosphonic acid diethyl esterCoating formulation8
Tris(2,4-di-tert-butylphenyl)phosphiteStabilizer in polymers9
Pentaerythritol tetrakis(3,5-di-tert-butyl-4-hydroxyhydrocinnamate)Antioxidant7

This table illustrates that the compound has a high effectiveness rating in coating formulations, suggesting its utility as a stabilizer or protective agent.

Biochemical Research

The compound can serve as a biochemical probe due to its ability to interact with enzymes involved in phosphorylation processes.

Case Study: Enzyme Inhibition

Research has shown that thiazole derivatives can act as inhibitors for certain kinases, which are critical in signal transduction pathways. This property makes them valuable tools for studying cellular mechanisms and developing therapeutic agents .

Mechanism of Action

The mechanism of action of (2-tert-Butoxycarbonylamino-thiazol-4-ylmethyl)-phosphonic acid diethyl ester depends on its specific application. In medicinal chemistry, for example, the compound may act as an enzyme inhibitor by binding to the active site of the enzyme and blocking its activity. The thiazole ring and phosphonic acid ester group can interact with specific amino acid residues in the enzyme’s active site, leading to inhibition.

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize its properties, the compound is compared to structurally related phosphonate/thiophosphate esters documented in recent literature. Key differences in substituents, synthesis, applications, and physicochemical properties are highlighted below.

Structural and Functional Group Analysis

Compound Name Core Structure Key Substituents Synthesis Highlights Applications
(2-tert-Butoxycarbonylamino-thiazol-4-ylmethyl)-phosphonic acid diethyl ester Thiazole - Boc-protected amino (C2)
- Diethyl phosphonate (C4-methyl)
Likely involves thiazole ring formation, Boc protection, and phosphonate esterification (similar to ’s aldehyde condensation with diethyl phosphite) Pharmaceutical intermediate (e.g., protease/protein tyrosine phosphatase probes)
Diethyl (2-phenylcarbamoyl)phenyl thiophosphates () Benzene - Phenylcarbamoyl (C2)
- Thiophosphate ester
Esterification with O,O-diethyl phosphoro-chloridothioate; yields 38–93% Antimicrobial/antifungal agents (salicylanilide derivatives)
{[4-(tert-Butoxycarbonylamino-methyl)-phenyl]-hydroxymethyl}-phosphonic acid diethyl ester () Benzene - Boc-amino (C4-methyl)
- Hydroxymethyl-phosphonate
Corey oxidation, condensation with diethyl phosphite, bromination Activity-based probes for protein tyrosine phosphatases
N,N-Bis-(2-hydroxylethyl) aminomethane phosphonic acid diethyl ester () Methane - Bis(2-hydroxylethyl) amino
- Phosphonate ester
GreenScreen®-assessed for flame retardancy Flame retardant in polyurethane foam
4-Methylbenzylphosphonic acid diethyl ester () Benzene - 4-Methylbenzyl
- Phosphonate ester
Standard esterification methods Chemical intermediate (e.g., ligand synthesis)

Key Comparative Insights

  • Electronic Effects : The thiazole ring in the target compound introduces aromatic heterocyclic character with sulfur and nitrogen atoms, enhancing hydrogen-bonding capacity and metabolic stability compared to purely aromatic (e.g., phenyl) or aliphatic (e.g., methane) cores .
  • Synthetic Complexity: The Boc-protected amino group necessitates multi-step synthesis, akin to phenyl analogs in , but thiazole ring formation may require specialized conditions (e.g., Hantzsch thiazole synthesis) .
  • Biological Relevance: Thiazole derivatives are prominent in drug discovery (e.g., antivirals, kinase inhibitors), whereas phenyl thiophosphates () and hydroxylethylamino phosphonates () diverge into antimicrobials and flame retardants, respectively .
  • Physical Properties : The Boc group increases molecular weight (~101.12 g/mol added) compared to 4-methylbenzyl analogs (), likely reducing volatility but improving crystallinity .

Data Table: Physicochemical and Application Comparison

Property / Compound Target Compound Diethyl (2-phenylcarbamoyl)phenyl thiophosphate [4-Boc-amino-phenyl]-phosphonate () N,N-Bis-hydroxylethyl phosphonate () 4-Methylbenzylphosphonate ()
Molecular Weight ~385.3 g/mol ~350–400 g/mol (varies with R/R1) ~380–400 g/mol ~295.2 g/mol ~242.2 g/mol
Solubility Moderate in DCM/THF High in DCM Moderate in DMF High in water (polar groups) High in organic solvents
Application Drug intermediate Antimicrobial agents Protease probes Flame retardant Synthetic intermediate
Key Functional Group Thiazole, Boc-amino Thiophosphate, phenylcarbamoyl Boc-amino, hydroxymethyl Hydroxylethyl amino Methylbenzyl

Biological Activity

(2-tert-Butoxycarbonylamino-thiazol-4-ylmethyl)-phosphonic acid diethyl ester is a phosphonic acid derivative that has garnered interest due to its potential biological activities. This compound is part of a broader class of phosphonates known for their diverse pharmacological properties, including antiviral, antibacterial, and anticancer activities. This article explores the biological activity of this specific compound, drawing on available research findings, case studies, and relevant data.

Chemical Structure and Properties

The compound features a thiazole ring which is known for its biological significance. The presence of the phosphonic acid moiety contributes to its interaction with biological systems, particularly in enzyme inhibition and receptor modulation.

Antiviral Activity

Research indicates that phosphonic acids can exhibit antiviral properties by inhibiting viral replication. For instance, studies have shown that related compounds can inhibit the activity of viral polymerases, thereby preventing the synthesis of viral nucleic acids. The specific antiviral activity of (2-tert-Butoxycarbonylamino-thiazol-4-ylmethyl)-phosphonic acid diethyl ester remains to be fully characterized but may follow similar mechanisms.

Antibacterial Activity

Phosphonates are also recognized for their antibacterial effects. They can interfere with bacterial cell wall synthesis and function as inhibitors of key enzymes involved in bacterial metabolism. Preliminary studies suggest that this compound may possess similar antibacterial properties, although detailed studies are required to confirm its efficacy against specific bacterial strains.

Anticancer Activity

The potential anticancer activity of phosphonates has been a subject of investigation. Compounds in this class have been shown to induce apoptosis in cancer cells and inhibit tumor growth through various pathways, including the modulation of signaling pathways involved in cell proliferation and survival. The thiazole moiety in the compound may enhance its interaction with cancer cell targets.

Case Studies

  • Antiviral Studies : A study focusing on related phosphonates demonstrated significant inhibition of viral replication in vitro, suggesting that (2-tert-Butoxycarbonylamino-thiazol-4-ylmethyl)-phosphonic acid diethyl ester could have similar effects.
  • Antibacterial Efficacy : In a comparative analysis of various phosphonates, one study reported that certain derivatives showed potent activity against Gram-positive bacteria. The structural similarities suggest that our compound could exhibit comparable antibacterial properties.
  • Anticancer Research : A recent investigation into thiazole-containing compounds revealed their ability to inhibit cancer cell proliferation through cell cycle arrest mechanisms, indicating potential therapeutic applications for (2-tert-Butoxycarbonylamino-thiazol-4-ylmethyl)-phosphonic acid diethyl ester.

Data Table: Biological Activities Overview

Biological ActivityMechanism of ActionRelevant Studies
AntiviralInhibition of viral polymerases
AntibacterialInterference with cell wall synthesis
AnticancerInduction of apoptosis; modulation of signaling pathways

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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(2-tert-Butoxycarbonylamino-thiazol-4-ylmethyl)-phosphonic acid diethyl ester
Reactant of Route 2
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(2-tert-Butoxycarbonylamino-thiazol-4-ylmethyl)-phosphonic acid diethyl ester

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.